

Application Notes and Protocols: Scale-up of ATX-0114 LNP Manufacturing Process

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of therapeutic small interfering RNA (siRNA) using lipid nanoparticles (LNPs) has shown significant promise in the treatment of various diseases. **ATX-0114** is an ionizable cationic lipid that has been utilized in the formulation of LNPs for potent siRNA delivery in vivo. A critical aspect of translating such therapies from the laboratory to clinical and commercial settings is the development of a robust and scalable manufacturing process. This document provides detailed protocols and application notes for the scale-up of the **ATX-0114** LNP manufacturing process, from a bench-scale to a larger production scale, while maintaining critical quality attributes.

The manufacturing process is centered around microfluidic mixing for LNP formation, a technique known for its precise control over particle characteristics, followed by tangential flow filtration (TFF) for purification and concentration, a method well-suited for scalable downstream processing.

I. LNP Formulation and Composition

The LNP formulation consists of four key lipid components, with **ATX-0114** being the ionizable lipid responsible for encapsulating the siRNA payload. The molar ratios of these lipids are critical for the stability, delivery efficiency, and overall performance of the LNPs.

Table 1: **ATX-0114** LNP Formulation Composition



Component	Molar Ratio (%)	Role in Formulation	
ATX-0114	50	Ionizable cationic lipid for siRNA encapsulation and delivery	
DSPC	10	Helper lipid for structural integrity	
Cholesterol	38.5	Stabilizes the nanoparticle structure	
PEG-DMG (or similar)	1.5	Prevents aggregation and increases circulation time	

II. Experimental Protocols

A. Bench-Scale Manufacturing (10 mL Volume)

This protocol describes the manufacturing of 10 mL of **ATX-0114** LNPs encapsulating siRNA, suitable for initial research and preclinical studies.

- 1. Preparation of Solutions:
- Lipid Stock Solution (in Ethanol):
 - Bring all lipids (ATX-0114, DSPC, Cholesterol, PEG-DMG) to room temperature.
 - Prepare individual stock solutions of each lipid in 100% ethanol.
 - Combine the lipid stock solutions in the molar ratios specified in Table 1 to create a final lipid mixture with a total lipid concentration of 12.5 mg/mL.
- siRNA Stock Solution (in Aqueous Buffer):
 - Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a concentration of 0.2 mg/mL.
 - Ensure the siRNA is fully dissolved and the solution is clear.



2. LNP Formation via Microfluidic Mixing:

- System: Utilize a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).
- Parameters:
 - Set the total flow rate (TFR) to 12 mL/min.
 - Set the flow rate ratio (FRR) of the aqueous phase (siRNA) to the organic phase (lipids) to
 3:1.
 - Load the lipid solution and the siRNA solution into separate syringes.
 - Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.
 - Collect the resulting LNP solution.
- 3. Purification and Concentration via Tangential Flow Filtration (TFF):
- System: Use a lab-scale TFF system with a hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO).
- Protocol:
 - Dilute the collected LNP solution with the formulation buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
 - Concentrate the diluted LNP solution back to the initial volume.
 - Perform diafiltration against the formulation buffer for at least 6 volume exchanges to remove residual ethanol and exchange the buffer.
 - Concentrate the purified LNPs to the desired final concentration.
 - Sterile filter the final LNP formulation through a 0.22 μm filter.

B. Scaled-Up Manufacturing (1 L Volume)

Methodological & Application





This protocol outlines the scaled-up manufacturing process for producing 1 L of **ATX-0114** LNPs, suitable for later-stage preclinical and clinical studies.

- 1. Preparation of Solutions:
- Prepare the lipid and siRNA solutions as described for the bench-scale, adjusting the volumes accordingly to produce 1 L of the final product.
- 2. LNP Formation via Scaled-Up Microfluidic Mixing:
- System: Employ a larger-scale microfluidic system (e.g., NanoAssemblr® Blaze) or a system with parallel microfluidic mixers.
- Parameters:
 - Increase the total flow rate (TFR) to 200 mL/min while maintaining the flow rate ratio (FRR) at 3:1. This ensures that the mixing conditions remain consistent with the bench-scale process.
 - The fundamental principle is to maintain the same fluid dynamics within the microfluidic channels to ensure consistent LNP formation.
 - Collect the 1 L of LNP solution.
- 3. Purification and Concentration via Scaled-Up TFF:
- System: Utilize a pilot- or process-scale TFF system with a larger membrane surface area (e.g., 100 kDa MWCO).
- Protocol:
 - Follow the same steps of dilution, concentration, and diafiltration as the bench-scale process.
 - The larger membrane area will accommodate the increased volume while maintaining appropriate transmembrane pressure and cross-flow rates to ensure efficient purification without compromising LNP integrity.



Concentrate the final LNP suspension to the target concentration and sterile filter.

III. Data Presentation: Process Parameters and LNP Characteristics

The following tables summarize the key process parameters and expected critical quality attributes (CQAs) for both the bench-scale and scaled-up manufacturing processes. The data illustrates a successful scale-up where the physicochemical properties of the LNPs are maintained.

Table 2: Comparison of Manufacturing Process Parameters

Parameter	Bench-Scale (10 mL)	Scaled-Up (1 L)	
Microfluidic Mixing			
Total Flow Rate (TFR)	12 mL/min	200 mL/min	
Flow Rate Ratio (Aqueous:Organic)	3:1	3:1	
Tangential Flow Filtration			
Membrane Type	Hollow Fiber or Flat Sheet Cassette	Hollow Fiber or Flat Sheet Cassette	
Membrane MWCO	100 kDa	100 kDa	
Approximate Membrane Area	50 cm ²	0.1 m ²	
Processing Time (Approximate)	1-2 hours 2-4 hours		

Table 3: Comparison of LNP Critical Quality Attributes (CQAs)

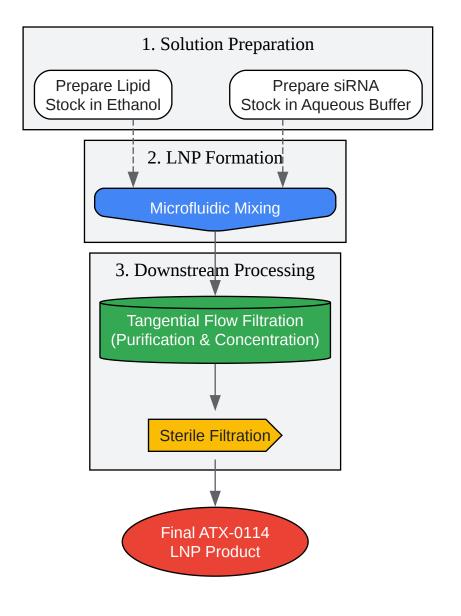


Critical Quality Attribute (CQA)	Bench-Scale (10 mL)	Scaled-Up (1 L)	Acceptance Criteria
Particle Size (Z-average, nm)	85 ± 5	87 ± 5	70 - 100 nm
Polydispersity Index (PDI)	< 0.15	< 0.15	< 0.2
siRNA Encapsulation Efficiency (%)	> 95%	> 95%	> 90%
Final siRNA Concentration (mg/mL)	1.0	1.0	0.9 - 1.1 mg/mL

IV. Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the manufacturing workflow and the logic behind the scale-up process.

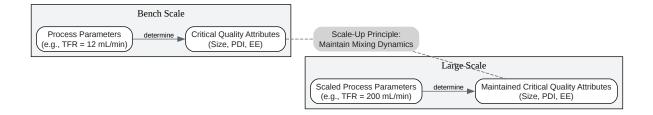




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Caption: Overall workflow for the manufacturing of ATX-0114 LNPs.





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Caption: Logic for scaling up the LNP manufacturing process.

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